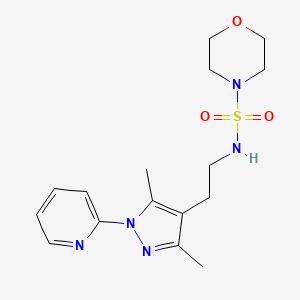
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein targets involved in critical cellular processes. This article provides a detailed exploration of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S, with a molecular weight of 400.5 g/mol. The compound features a morpholine ring, a sulfonamide group, and a pyridine-pyrazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1903591-55-8 |
This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins are crucial for regulating gene expression through their interaction with acetylated lysines on histones and non-histone proteins. By inhibiting these proteins, the compound disrupts various cellular pathways involved in cell cycle progression, apoptosis, and inflammation.
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
- Inhibition Studies : The compound exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Mechanistic Insights : The inhibition of BET proteins by this compound leads to altered transcriptional regulation of oncogenes, promoting apoptosis in cancer cells. For instance, it has been shown to induce cell death in A549 (lung cancer) cells through the activation of apoptotic pathways .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating cytokine production and inflammatory signaling pathways. This effect is particularly relevant in conditions characterized by chronic inflammation, where BET inhibition can lead to reduced expression of pro-inflammatory cytokines .
Case Studies
- Cell Line Studies : In vitro studies on A549 cells revealed that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptotic cell death.
- In Vivo Efficacy : Preclinical models have shown that administration of the compound significantly reduces tumor growth in xenograft models of lung cancer. Tumor volume measurements indicated a reduction of up to 60% compared to control groups receiving vehicle treatment .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-13-15(14(2)21(19-13)16-5-3-4-7-17-16)6-8-18-25(22,23)20-9-11-24-12-10-20/h3-5,7,18H,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLNVUYBLHALLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














